Pirfenidine hydrochloride is classified as an antifibrotic agent. It was the first drug approved by the U.S. Food and Drug Administration for the treatment of idiopathic pulmonary fibrosis, a progressive lung disease characterized by scarring of lung tissue. The compound's structure is based on pyridone derivatives, which are significant in medicinal chemistry due to their diverse biological activities .
The synthesis of pirfenidine hydrochloride typically involves several key steps:
The molecular formula of pirfenidine hydrochloride is ·HCl, with a molecular weight of approximately 245.69 g/mol. Its structure features a pyridone ring system that contributes to its biological activity. The compound exhibits a planar structure due to the conjugated double bonds within the pyridone moiety, which enhances its interaction with biological targets .
Pirfenidine hydrochloride undergoes several chemical reactions that are crucial for its synthesis and modification:
Pirfenidine hydrochloride exerts its antifibrotic effects primarily through modulation of several cellular pathways involved in fibrosis:
Pirfenidine hydrochloride possesses distinct physical and chemical properties that influence its behavior in biological systems:
Pirfenidine hydrochloride has several scientific applications:
Pirfenidone hydrochloride (5-methyl-1-phenyl-2(1H)-pyridinone hydrochloride) is a crystalline salt derivative of the antifibrotic agent pirfenidone. Its molecular formula is C12H11NO·HCl, with a molecular weight of 221.68 g/mol. The base structure consists of a pyridinone ring methylated at the 5-position and N-linked to a phenyl group, forming a planar, conjugated system. Protonation occurs at the pyridinone oxygen, generating a stable hydrochloride salt. This modification enhances aqueous solubility (12.5 mg/mL in water) compared to the free base (10 mg/mL at 60°C) [4] [9].
The compound exhibits tautomerism between the 2-hydroxypyridine and 2-pyridinone forms. X-ray diffraction confirms the 2-pyridinone tautomer predominates in the solid state, stabilized by intramolecular hydrogen bonding. No chiral centers exist, eliminating stereoisomer concerns, but rotational isomers may arise due to restricted phenyl ring rotation (energy barrier: ~15 kcal/mol) [9].
The primary industrial route involves copper-mediated Ullmann-type coupling, optimized for high yield and low impurity generation:
Table 1: Solvent Impact on Copper-Catalyzed Synthesis
Solvent | Reaction Temp (°C) | Yield (%) | Major Impurity |
---|---|---|---|
DMF | 155 | 87 | 2-Hydroxy-5-methylpyridine |
Toluene | 110 | 62 | Biphenyl |
NMP | 160 | 89 | None detected |
Post-reaction, crude pirfenidone is extracted into ethyl acetate, washed with brine, and concentrated. The hydrochloride salt forms by treating the free base with HCl in n-butanol, followed by anti-solvent crystallization with ethyl acetate. This yields >99.5% pure product after recrystallization [1].
Solvent-free methods address environmental and purification challenges:
Single-crystal X-ray diffraction reveals:
The chloride ion resides 1.61 Å from the protonated oxygen, confirming salt formation at the pyridinone site [1].
Table 2: Key Spectroscopic Signatures of Pirfenidone Hydrochloride
Technique | Peak Position (cm⁻¹ or ppm) | Assignment |
---|---|---|
FTIR | 3060 (broad) | N⁺–H stretch |
1660 | C=O stretch | |
1590, 1490 | Aromatic C=C | |
1H NMR (DMSO-d6) | 2.25 (s, 3H) | C5–CH3 |
6.40 (d, J=7.0 Hz, 1H) | H4 pyridinone | |
7.10 (d, J=7.0 Hz, 1H) | H3 pyridinone | |
7.45–7.60 (m, 5H) | Phenyl protons | |
13C NMR (DMSO-d6) | 18.2 | C5–CH3 |
118.5 | C3 pyridinone | |
140.1 | C5 pyridinone | |
162.9 | C2 carbonyl |
NMR confirms protonation via downfield shift of C2 carbonyl carbon (Δδ +8.5 ppm vs. free base) [3] [9].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5